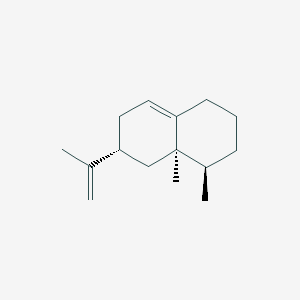

(+)-5-Epi-aristolochene

Description

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(4R,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene |

InChI |

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h9,12-13H,1,5-8,10H2,2-4H3/t12-,13-,15-/m1/s1 |

InChI Key |

YONHOSLUBQJXPR-UMVBOHGHSA-N |

SMILES |

CC1CCCC2=CCC(CC12C)C(=C)C |

Isomeric SMILES |

C[C@@H]1CCCC2=CC[C@H](C[C@]12C)C(=C)C |

Canonical SMILES |

CC1CCCC2=CCC(CC12C)C(=C)C |

Synonyms |

5-epi-aristolochene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the (+)-5-Epi-aristolochene Biosynthesis Pathway in Nicotiana tabacum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of (+)-5-epi-aristolochene in Nicotiana tabacum (tobacco). This sesquiterpenoid is a key precursor to the phytoalexin capsidiol, a compound of significant interest for its antimicrobial properties and potential applications in drug development. This document details the enzymatic steps, regulatory mechanisms, and relevant experimental protocols, presenting quantitative data in a structured format and visualizing complex pathways and workflows.

Introduction

Nicotiana tabacum employs a sophisticated defense mechanism against pathogens, which includes the production of antimicrobial compounds known as phytoalexins. A prominent phytoalexin in tobacco is capsidiol, a bicyclic dihydroxylated sesquiterpenoid. The biosynthesis of capsidiol is initiated by the cyclization of the ubiquitous isoprenoid precursor, farnesyl diphosphate (FPP), to form the hydrocarbon intermediate, this compound. This pivotal step is catalyzed by the enzyme 5-epi-aristolochene synthase (TEAS). Subsequently, this compound is hydroxylated by a cytochrome P450 monooxygenase to yield capsidiol. The entire pathway is tightly regulated and is induced upon perception of pathogen-derived elicitors.

The Core Biosynthetic Pathway

The biosynthesis of this compound from FPP is a two-step enzymatic process involving a cyclase and a hydroxylase.

Step 1: Cyclization of Farnesyl Diphosphate (FPP)

The first committed step in the pathway is the conversion of the acyclic FPP to the bicyclic sesquiterpene, this compound.

-

Enzyme: 5-epi-aristolochene synthase (TEAS), also referred to as epi-aristolochene synthase (EAS).

-

Substrate: (2E,6E)-Farnesyl diphosphate.

-

Product: this compound.

-

Mechanism: The reaction proceeds through the formation of a germacrene A intermediate.[1]

Step 2: Hydroxylation of this compound

Following its synthesis, this compound is hydroxylated at two positions to form the diol, capsidiol.

-

Enzyme: 5-epi-aristolochene-1,3-dihydroxylase (EAH), a cytochrome P450 enzyme identified as CYP71D20.[2][3]

-

Substrate: this compound.

-

Intermediate: 1β-hydroxy-5-epi-aristolochene.[3]

-

Product: Capsidiol.

-

Mechanism: The enzyme catalyzes two successive hydroxylations, with a preference for hydroxylation at C-1 followed by C-3.[3]

Core biosynthesis pathway of this compound.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the key enzymes in the pathway provide insights into their efficiency and substrate affinity.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| 5-epi-aristolochene synthase (TEAS) | (2E,6E)-Farnesyl diphosphate | 0.3 | 0.09 | 3.0 x 105 | [4] |

| 5-epi-aristolochene-1,3-dihydroxylase (CYP71D20) | 5-epi-aristolochene | 11.0 ± 1.1 | 0.9 ± 0.04 | 8.2 x 104 | [3][5] |

| 1β-hydroxy-5-epi-aristolochene | 1.8 ± 0.2 | 0.9 ± 0.02 | 5.0 x 105 | [3][5] | |

| 3α-hydroxy-5-epi-aristolochene | 18.0 ± 1.2 | 0.3 ± 0.01 | 1.7 x 104 | [3][5] |

Product Distribution of 5-epi-aristolochene synthase (TEAS)

While this compound is the major product of TEAS, the enzyme also produces a variety of other sesquiterpenoids.

| Product | Percentage of Total Hydrocarbons | Reference |

| This compound | ~85% | [6] |

| Germacrene A | ~5% | [6] |

| (-)-Germacrene D | ~3% | [6] |

| (+)-Valencene | ~2% | [6] |

| Other sesquiterpenes | ~5% | [6] |

Regulation of the Pathway

The biosynthesis of this compound and its subsequent conversion to capsidiol are tightly regulated, primarily at the transcriptional level, in response to pathogen attack.

Elicitor-Mediated Induction

The pathway is strongly induced by fungal elicitors, which are molecules produced by pathogens that are recognized by the plant. This induction leads to a significant increase in the transcription of genes encoding the biosynthetic enzymes.[2]

Signaling Pathway

The perception of fungal elicitors by receptors on the plant cell surface triggers a complex signaling cascade that ultimately leads to the activation of defense-related genes, including those for sesquiterpenoid biosynthesis.

Elicitor signaling pathway leading to gene expression.

Key components of this signaling cascade include:

-

Calcium Influx: One of the earliest responses to elicitor perception is a rapid influx of Ca²⁺ into the cytosol.[7]

-

Calmodulin: The increase in cytosolic Ca²⁺ activates calcium-binding proteins like calmodulin.

-

NADPH Oxidase and Reactive Oxygen Species (ROS): Elicitor recognition also activates a plasma membrane-bound NADPH oxidase, leading to the production of ROS, which act as secondary messengers.

-

Mitogen-Activated Protein Kinase (MAPK) Cascade: A MAPK cascade, involving NtMEK2, SIPK (salicylic acid-induced protein kinase), and WIPK (wounding-induced protein kinase), is activated downstream of the initial signals and plays a crucial role in relaying the signal to the nucleus.[8]

Experimental Protocols

Preparation of Nicotiana tabacum Cell Suspension Cultures and Elicitor Treatment

-

Initiation of Suspension Cultures:

-

Aseptically transfer callus tissue of Nicotiana tabacum to a sterile flask containing liquid Murashige and Skoog (MS) medium supplemented with appropriate growth regulators (e.g., 2,4-D).[9]

-

Incubate the flask on a rotary shaker at 120-130 rpm in the dark at 25-27°C.[9]

-

Subculture the cells every 7-10 days by transferring a small aliquot of the cell suspension to fresh medium.[9]

-

-

Elicitor Treatment:

-

Prepare a sterile stock solution of the desired fungal elicitor (e.g., from Phytophthora spp.).

-

Add the elicitor to the cell suspension culture at a predetermined optimal concentration during the exponential growth phase.

-

Incubate the treated culture under the same conditions as the stock culture and harvest cells and medium at various time points for analysis.

-

Heterologous Expression and Purification of 5-epi-aristolochene synthase (TEAS) in E. coli

Workflow for TEAS expression and purification.

-

Cloning:

-

Amplify the full-length coding sequence of TEAS from N. tabacum cDNA using PCR.

-

Clone the PCR product into a suitable E. coli expression vector, such as pET, containing an N-terminal His-tag for purification.

-

-

Expression:

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for a further 4-16 hours at a lower temperature (e.g., 18-25°C).

-

-

Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column.

-

Wash the column with wash buffer containing a low concentration of imidazole.

-

Elute the His-tagged TEAS protein with elution buffer containing a high concentration of imidazole.

-

Analyze the purity of the eluted protein by SDS-PAGE.

-

In Vitro Enzyme Assay for 5-epi-aristolochene synthase (TEAS)

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT), purified TEAS enzyme, and the substrate, (2E,6E)-farnesyl diphosphate.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Extraction: Stop the reaction by adding a water-immiscible organic solvent (e.g., hexane or ethyl acetate) and vortexing.

-

Analysis: Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the sesquiterpenoid products.

In Vitro Enzyme Assay for 5-epi-aristolochene-1,3-dihydroxylase (CYP71D20)

-

Enzyme Preparation: Prepare microsomes from yeast or insect cells expressing the recombinant CYP71D20 and a cytochrome P450 reductase.[5]

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate, pH 7.5), microsomes, the substrate this compound (dissolved in a suitable solvent like DMSO), and an NADPH-regenerating system.[5]

-

Incubation: Incubate the reaction at 30°C for a defined period.[5]

-

Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).[5]

-

Analysis: Analyze the extracted products by GC-MS or LC-MS to identify and quantify capsidiol and any hydroxylated intermediates.[5]

Extraction and Quantification of this compound and Capsidiol from N. tabacum Cell Cultures

-

Extraction from Medium:

-

Separate the cells from the culture medium by filtration or centrifugation.

-

Extract the culture medium with an equal volume of an organic solvent (e.g., ethyl acetate).

-

-

Extraction from Cells:

-

Freeze-dry the harvested cells.

-

Grind the dried cells to a fine powder.

-

Extract the powder with a suitable organic solvent (e.g., methanol or acetone).

-

-

Quantification:

-

Concentrate the extracts under reduced pressure.

-

Resuspend the residue in a known volume of solvent.

-

Analyze the samples by GC-MS or HPLC, using authentic standards for quantification. A detailed HPLC protocol for capsidiol quantification has been described.[10]

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Workflow for qRT-PCR analysis.

-

RNA Extraction: Extract total RNA from elicited and control tobacco cells using a commercial kit or a standard protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.[11]

-

qPCR: Perform real-time PCR using a qPCR instrument and a SYBR Green-based detection method. Use gene-specific primers for TEAS, CYP71D20, and a suitable reference gene (e.g., actin or ubiquitin) for normalization.[11]

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between elicited and control samples.[11]

Conclusion

The biosynthesis of this compound in Nicotiana tabacum is a well-characterized pathway that serves as an excellent model for studying induced plant defense responses. The availability of cloned genes, detailed enzymatic data, and established experimental systems provides a solid foundation for further research. This includes the elucidation of the intricate regulatory networks governing the pathway, the engineering of tobacco plants for enhanced phytoalexin production, and the exploration of the pharmacological potential of these natural products. This technical guide provides researchers with the necessary information to delve into this fascinating area of plant biochemistry and its potential applications.

References

- 1. epd.brc.riken.jp [epd.brc.riken.jp]

- 2. Cloning, heterologous expression, and functional characterization of 5-epi-aristolochene-1,3-dihydroxylase from tobacco (Nicotiana tabacum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic and molecular analysis of 5-epiaristolochene 1,3-dihydroxylase, a cytochrome P450 enzyme catalyzing successive hydroxylations of sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-epiaristolochene synthase - Wikipedia [en.wikipedia.org]

- 5. Kinetic and Molecular Analysis of 5-Epiaristolochene 1,3-Dihydroxylase, a Cytochrome P450 Enzyme Catalyzing Successive Hydroxylations of Sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of MAPK homologues by elicitors in tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of a mitogen-activated protein kinase pathway is involved in disease resistance in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gene expression of 5-epi-aristolochene synthase and formation of capsidiol in roots of Nicotiana attenuata and N. sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stackscientific.nd.edu [stackscientific.nd.edu]

An In-depth Technical Guide to the Natural Sources and Isolation of (+)-5-Epi-aristolochene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5-Epi-aristolochene is a bicyclic sesquiterpene hydrocarbon of significant interest in the fields of natural product chemistry and drug development. It serves as a key precursor in the biosynthesis of phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation, and an exploration of the biosynthetic pathways leading to its formation.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is tobacco (Nicotiana tabacum)[1][2]. In tobacco plants, this sesquiterpene is synthesized by the enzyme 5-epi-aristolochene synthase (TEAS) and is the direct precursor to the phytoalexin capsidiol, a compound known for its antifungal properties[1]. The production of this compound, and subsequently capsidiol, is a key defense mechanism for the plant against fungal elicitors[1].

While tobacco is the principal source, the broader Nicotiana genus and other plants that produce aristolochene-type sesquiterpenoids may also serve as potential, though less characterized, sources.

Biosynthesis of this compound

The biosynthesis of this compound is a well-studied enzymatic process catalyzed by 5-epi-aristolochene synthase (TEAS). The enzyme utilizes farnesyl diphosphate (FPP), a common precursor in terpenoid biosynthesis, as its substrate.

The reaction proceeds through a series of carbocationic intermediates, initiated by the ionization of FPP. The acyclic FPP is first cyclized to a germacrene A intermediate, which then undergoes further rearrangement to form the bicyclic eremophilane skeleton of this compound[1].

Signaling Pathway for the Induction of this compound Biosynthesis

The production of this compound in tobacco is induced by various stress signals, particularly from pathogens. This induction is mediated by a complex signaling cascade that ultimately leads to the activation of the gene encoding 5-epi-aristolochene synthase.

Isolation of this compound from Nicotiana tabacum

The isolation of the volatile sesquiterpene this compound from tobacco leaves can be achieved through a multi-step process involving extraction and chromatographic purification.

Experimental Workflow for Isolation

Detailed Experimental Protocols

1. Extraction

Two primary methods can be employed for the initial extraction of this compound from tobacco leaves: steam distillation and solvent extraction.

-

Steam Distillation:

-

Freshly harvested Nicotiana tabacum leaves are chopped into small pieces and placed in a distillation flask.

-

The flask is connected to a steam generator and a condenser.

-

Steam is passed through the plant material, causing the volatile essential oils, including this compound, to vaporize.

-

The steam and essential oil vapor are then passed through the condenser, where they cool and return to a liquid state.

-

The collected distillate will consist of an aqueous layer and an upper layer of the essential oil.

-

The essential oil layer is separated using a separatory funnel.

-

-

Solvent Extraction:

-

Air-dried and powdered tobacco leaves are macerated in a suitable non-polar solvent, such as n-hexane, for 24-48 hours at room temperature.

-

The mixture is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude hexane extract.

-

2. Chromatographic Purification

The crude essential oil or hexane extract is subjected to column chromatography for the purification of this compound.

-

A glass column is packed with silica gel (60-120 mesh) using a non-polar solvent like n-hexane as the slurry.

-

The crude extract is dissolved in a minimal amount of n-hexane and loaded onto the top of the column.

-

The column is eluted with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing a more polar solvent such as ethyl acetate.

-

Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Fractions containing this compound are identified by comparison of their retention time and mass spectrum with that of a known standard.

-

The fractions containing the pure compound are pooled, and the solvent is evaporated to yield purified this compound.

Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Product Distribution of Tobacco 5-Epi-aristolochene Synthase (TEAS)

| Compound | Percentage of Total Hydrocarbon Product |

| This compound | 78.9% |

| (-)-4-Epi-eremophilene | 6.2% |

| (+)-Germacrene A | 3.6% |

| Other Sesquiterpenes | ~12% |

Data obtained from enzymatic assays with recombinant TEAS.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| Appearance | Colorless oil |

| Boiling Point | Not readily available |

| Density | Not readily available |

Conclusion

This technical guide has provided a detailed overview of the natural sources, biosynthesis, and isolation of this compound. The primary natural source is Nicotiana tabacum, where its production is induced as a defense response. The isolation from tobacco leaves can be effectively achieved through steam distillation or solvent extraction followed by silica gel column chromatography. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development, facilitating further investigation into the biological activities and potential applications of this important sesquiterpene.

References

The Biological Significance of (+)-5-Epi-aristolochene: A Precursor to Phytoalexins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5-Epi-aristolochene is a bicyclic sesquiterpene hydrocarbon that serves as a crucial intermediate in the biosynthesis of phytoalexins, a class of antimicrobial compounds produced by plants in response to pathogen attack or other stress stimuli. This technical guide provides a comprehensive overview of the biological activity of this compound, with a primary focus on its role as a precursor to the potent phytoalexin, capsidiol, in solanaceous plants such as Nicotiana tabacum (tobacco) and Capsicum annuum (pepper). This document details the biosynthetic pathway, enzymatic kinetics, induction by elicitors, and the downstream biological effects of its derivatives, presenting key data in structured tables and visualizing complex processes through detailed diagrams.

Biosynthesis of this compound and its Conversion to Capsidiol

The biosynthesis of this compound represents a key branch point in the isoprenoid pathway, diverting farnesyl diphosphate (FPP) from primary metabolism towards the production of defense compounds. This conversion is catalyzed by the enzyme 5-epi-aristolochene synthase (EAS) . Subsequently, this compound is converted to the dihydroxylated phytoalexin, capsidiol, through two successive hydroxylation reactions catalyzed by a cytochrome P450 monooxygenase, 5-epi-aristolochene dihydroxylase (EAH) [1].

The overall biosynthetic scheme is as follows:

Farnesyl Diphosphate (FPP) → this compound → 1-hydroxy-5-epi-aristolochene → Capsidiol

Enzymatic Reactions and Kinetics

The conversion of FPP to this compound is a complex cyclization reaction. The subsequent hydroxylations by EAH are highly specific. The kinetic parameters of these enzymes are crucial for understanding the efficiency and regulation of the pathway.

Table 1: Kinetic Parameters of Key Enzymes in the Capsidiol Biosynthetic Pathway

| Enzyme | Substrate | K_m_ (µM) | V_max_ (units/mg) | Source Organism | Reference |

| 5-epi-aristolochene synthase (EAS) | Farnesyl Diphosphate | 1.7 - 8.4 | Not Reported | Nicotiana tabacum | [2] |

| 5-epi-aristolochene dihydroxylase (EAH) | This compound | 3.6-fold higher than for 1β(OH)EA | Not Reported | Nicotiana tabacum | [3] |

| 5-epi-aristolochene dihydroxylase (EAH) | 1β-hydroxy-5-epi-aristolochene | 3.6 to 5.7-fold lower than mutants | Slower turnover rate | Nicotiana tabacum | [3][4] |

digraph "Biosynthetic Pathway of Capsidiol" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];FPP [label="Farnesyl Diphosphate (FPP)"]; EpiAristolochene [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HydroxyEpiAristolochene [label="1-hydroxy-5-epi-aristolochene"]; Capsidiol [label="Capsidiol", fillcolor="#34A853", fontcolor="#FFFFFF"];

FPP -> EpiAristolochene [label=" 5-epi-aristolochene synthase (EAS)"]; EpiAristolochene -> HydroxyEpiAristolochene [label=" 5-epi-aristolochene\ndihydroxylase (EAH)"]; HydroxyEpiAristolochene -> Capsidiol [label=" 5-epi-aristolochene\ndihydroxylase (EAH)"]; }

Induction of the Pathway by Elicitors

The biosynthesis of this compound and its conversion to capsidiol is not constitutive in most plant tissues but is rapidly induced upon perception of elicitors, which are molecules associated with pathogens or plant cell wall fragments released during an attack. This induction involves the transcriptional activation of the EAS and EAH genes.

Elicitor-Mediated Production of Capsidiol

Various biotic and abiotic elicitors have been shown to induce the accumulation of capsidiol in tobacco cell cultures. The amount of capsidiol produced is often proportional to the concentration of the elicitor used.

Table 2: Elicitor-Induced Capsidiol Production in Nicotiana tabacum Cell Cultures

| Elicitor | Concentration | Capsidiol Yield | Time Post-Elicitation | Reference |

| Fungal Elicitor (unspecified) | Proportional to yield | Proportional to elicitor amount | Not Specified | [5][6][7] |

| Cellulase | Optimal concentration | 40-fold increase over control | 24 hours | [8][9] |

| Methyl Jasmonate | Not Specified | 10-fold increase over control | Not Specified | [9] |

| Chitin | Not Specified | Induction of PR-genes | Not Specified | [10] |

Signaling Pathways Leading to Phytoalexin Production

The perception of elicitors at the plant cell surface triggers a complex signaling cascade that culminates in the activation of defense gene expression, including the genes encoding EAS and EAH. Key components of this signaling pathway in tobacco include calcium influx and a mitogen-activated protein kinase (MAPK) cascade.

Upon elicitor recognition, there is a rapid influx of Ca²⁺ into the cytoplasm. This increase in cytosolic calcium acts as a second messenger, activating calcium-dependent protein kinases (CDPKs)[11][12]. In parallel, a MAPK cascade is activated, involving kinases such as salicylic acid-induced protein kinase (SIPK) and wounding-induced protein kinase (WIPK)[1][8][13][14]. These signaling pathways converge to activate downstream transcription factors, such as members of the WRKY family, which then bind to the promoters of defense genes like EAS and EAH, initiating their transcription.

Biological Activity

While this compound is primarily recognized as a biosynthetic intermediate, the final product, capsidiol, exhibits significant biological activity. Furthermore, other sesquiterpenes derived from related pathways in Nicotiana species also show a range of biological effects.

Antimicrobial Activity of Capsidiol

Capsidiol is a potent inhibitor of fungal growth and is a key component of the plant's defense response against a variety of fungal pathogens.

Table 3: Antifungal Activity of Capsidiol

| Fungal Species | Activity | Concentration | Reference |

| Alternaria alternata | Growth inhibition | 50-200 µg/mL | [15] |

| Trichoderma viride | Lysis of germ tubes/growth inhibition | Not Specified | |

| Fusarium solani | Lysis of germ tubes/growth inhibition | Not Specified |

Other Biological Activities of Related Sesquiterpenes

While direct studies on the biological activity of this compound are limited, research on other sesquiterpenes from Nicotiana tabacum and related compounds provides insights into the potential pharmacological properties of this class of molecules.

Table 4: Biological Activities of Sesquiterpenes from Nicotiana tabacum

| Compound Class/Name | Biological Activity | Reference |

| Tabasesquiterpenes A-C | Anti-tobacco mosaic virus (anti-TMV) activity | [16] |

| Nicosesquiterpenes A and B | Anti-tobacco mosaic virus (anti-TMV) activity | [9] |

| Various Sesquiterpenes | Weak cytotoxic activity against human tumor cell lines | |

| 5-epi-jinkoheremol (related aristolochene-type) | Fungicidal activity against Ustilago maydis and Rhizoctonia solani | [4][17] |

Experimental Protocols

5-Epi-aristolochene Synthase (EAS) Enzyme Assay

This protocol is a composite based on general methods for sesquiterpene cyclase assays.

-

Reaction Mixture Preparation: In a glass vial, prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT).

-

Enzyme and Substrate Addition: Add purified recombinant EAS protein to the reaction mixture. Initiate the reaction by adding the substrate, [³H]-farnesyl diphosphate.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Extraction: Stop the reaction by adding a stop solution (e.g., 5 M formic acid). Extract the sesquiterpene products with an organic solvent (e.g., hexane).

-

Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound and any other sesquiterpene products. The amount of product can be quantified by liquid scintillation counting of the radioactive product.

Gene Expression Analysis of EAS and EAH

-

Plant Material and Treatment: Use Nicotiana tabacum cell suspension cultures or seedlings. Treat with the desired elicitor (e.g., cellulase) for various time points.

-

RNA Extraction: Harvest cells or tissues and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit or protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for EAS, EAH, and a reference gene (e.g., actin or ubiquitin) for normalization.

-

Data Analysis: Analyze the relative gene expression levels using the ΔΔCt method.

Conclusion

This compound is a pivotal molecule in the defense strategy of solanaceous plants. Its biosynthesis, catalyzed by EAS, commits FPP to the production of the potent phytoalexin capsidiol. The induction of this pathway is tightly regulated by a complex signaling network initiated by pathogen-derived elicitors. Understanding the enzymology, regulation, and downstream effects of this pathway is of significant interest for developing disease-resistant crops and for the potential discovery of novel antimicrobial and pharmacological agents. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of plant science, biochemistry, and drug development.

References

- 1. old.geneticagraria.it [old.geneticagraria.it]

- 2. researchgate.net [researchgate.net]

- 3. rcsb.org [rcsb.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Induction of Sesquiterpenoid Biosynthesis in Tobacco Cell Suspension Cultures by Fungal Elicitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of sesquiterpenoid biosynthesis in tobacco cell suspension cultures by fungal elicitor [inis.iaea.org]

- 7. Induction of sesquiterpenoid biosynthesis in tobacco cell suspension cultures by fungal elicitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MAP kinase activation by hypoosmotic stress of tobacco cell suspensions: towards the oxidative burst response? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cross-talk of calcium-dependent protein kinase and MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of phytoalexin biosynthesis in elicitor-treated tobacco cell-suspension cultures by calcium/calmodulin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitogen-Activated Protein Kinases Associated Sites of Tobacco Repression of Shoot Growth Regulates Its Localization in Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of a mitogen-activated protein kinase pathway is involved in disease resistance in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

The Discovery and Characterization of (+)-5-Epi-aristolochene Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5-Epi-aristolochene synthase (TEAS) is a well-characterized sesquiterpene cyclase that plays a crucial role in the biosynthesis of the phytoalexin capsidiol in tobacco (Nicotiana tabacum).[1] This enzyme catalyzes the conversion of the acyclic precursor farnesyl diphosphate (FPP) into the bicyclic sesquiterpene, this compound.[1][2] The study of TEAS has provided significant insights into the mechanisms of terpene cyclases, a diverse class of enzymes responsible for generating a vast array of natural products with important biological activities.[1][3] This technical guide provides a comprehensive overview of the discovery, characterization, and experimental methodologies associated with this compound synthase.

Quantitative Data Summary

A summary of the key quantitative data for this compound synthase is presented in the tables below. This data is essential for understanding the enzyme's catalytic efficiency and product specificity.

Table 1: Kinetic Parameters of Wild-Type this compound Synthase

| Parameter | Value | Conditions | Reference |

| Km (FPP) | 3 - 7 µM | Not specified | [4] |

| kcat | 0.02 - 0.103 s-1 | Not specified | [4] |

Table 2: Product Distribution of Wild-Type this compound Synthase at Room Temperature

| Product | Percentage of Total Hydrocarbon Product | Reference |

| This compound | 78.9% | [1] |

| (-)-4-epi-Eremophilene | 6.2% | [1] |

| (+)-Germacrene A | 3.6% | [1] |

| Other Hydrocarbons (22) | ~12% | [1] |

Experimental Protocols

Detailed methodologies for the key experiments involved in the characterization of this compound synthase are provided below.

Gene Cloning and Expression of this compound Synthase

The gene encoding 5-epi-aristolochene synthase was first cloned from Nicotiana tabacum.[1] For recombinant expression, the gene is typically subcloned into an Escherichia coli expression vector, such as pET11a or a gateway-compatible vector like pHis9-GW.[1][5]

Protocol:

-

Vector Construction: The coding sequence of TEAS is inserted into the chosen expression vector.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(λDE3).[1]

-

Culture Growth: Transformed E. coli are grown in a rich medium (e.g., Terrific Broth) containing the appropriate antibiotic (e.g., 50 µg/ml kanamycin) at 37°C until the optical density at 600 nm (A600) reaches approximately 1.0.[1]

-

Induction: Protein expression is induced by adding a final concentration of 0.1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).[1]

-

Protein Expression: The culture is then incubated for an extended period at a lower temperature, for instance, 6 hours at 22°C, to enhance the yield of soluble protein.[1]

Protein Purification

Recombinant TEAS is typically purified using affinity chromatography followed by other chromatographic steps if necessary.

Protocol:

-

Cell Lysis: Harvested E. coli cells are resuspended in a suitable lysis buffer and lysed by sonication or other mechanical means.

-

Clarification: The cell lysate is centrifuged to pellet cell debris, and the supernatant containing the soluble protein is collected.

-

Affinity Chromatography: If a His-tagged vector is used, the supernatant is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column. The column is washed, and the His-tagged TEAS is eluted with an imidazole gradient.

-

Further Purification (Optional): Additional purification steps, such as gel filtration or anion-exchange chromatography, can be employed to achieve higher purity.[6]

Enzyme Assay and Product Identification

The activity of TEAS is assayed by incubating the purified enzyme with its substrate, farnesyl diphosphate (FPP), and analyzing the resulting terpene products.

Protocol:

-

Enzyme Reaction: A standard assay mixture contains the purified TEAS enzyme, FPP, and a suitable buffer (e.g., 10 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM DTT).[7] The reaction is typically carried out in a glass vial to prevent the volatile products from adhering to plastic surfaces.

-

Product Extraction: After incubation, the reaction is stopped, and the terpene products are extracted with an organic solvent like pentane or hexane.[4][7]

-

Product Analysis by GC-MS: The extracted products are concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[1][4]

-

Gas Chromatography (GC): Separation of the different terpene products is achieved using both non-polar (e.g., 5% diphenyl/95% dimethylsiloxane) and chiral (e.g., 20% β-cyclodextrin) stationary phases.[1]

-

Mass Spectrometry (MS): The mass spectrometer is used to identify the individual compounds based on their mass spectra, which are compared to known standards and databases.

-

-

Quantification: The relative abundance of each product is determined by integrating the peak areas in the GC chromatogram.[1]

Visualizations

Enzymatic Reaction Pathway of this compound Synthase

The following diagram illustrates the proposed cyclization pathway for the conversion of farnesyl diphosphate to this compound, proceeding through key carbocation intermediates.

Caption: Proposed reaction mechanism for TEAS.

Experimental Workflow for TEAS Characterization

This diagram outlines the typical experimental workflow for the cloning, expression, purification, and functional analysis of this compound synthase.

Caption: Experimental workflow for TEAS characterization.

References

- 1. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for cyclic terpene biosynthesis by tobacco 5-epi-aristolochene synthase - ProQuest [proquest.com]

- 3. Structural basis for cyclic terpene biosynthesis by tobacco 5-epi-aristolochene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and characterization of the sesquiterpene cyclase aristolochene synthase from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of (+)-5-Epi-aristolochene in Plant Defense Mechanisms

Abstract

This compound is a bicyclic sesquiterpenoid hydrocarbon that serves as a crucial precursor to a class of antimicrobial phytoalexins in various plant species, most notably within the Solanaceae family. Its synthesis is a key component of the plant's inducible defense system, activated in response to pathogen attack and herbivory. This technical guide provides a comprehensive overview of the biosynthesis of this compound, the intricate signaling pathways that regulate its production, and its multifaceted role in plant defense. Detailed experimental protocols for its analysis, quantitative data on its induction and efficacy, and visual diagrams of the core biological pathways are presented to facilitate further research and application in crop protection and drug development.

Introduction

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to protect themselves from a myriad of biotic threats, including pathogenic microorganisms and herbivorous insects. A critical component of this defense is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized de novo and accumulated at the site of infection or stress.[1] this compound is a pivotal sesquiterpene intermediate in the biosynthesis of important phytoalexins, such as capsidiol in tobacco (Nicotiana tabacum) and pepper (Capsicum annuum).[2][3] This document delves into the core mechanisms governing the production and function of this compound, providing a technical foundation for researchers in plant science and natural product chemistry.

Biosynthesis of this compound and its Derivatives

The biosynthesis of this compound originates from the isoprenoid pathway. The immediate precursor is the C15 compound (2E,6E)-farnesyl diphosphate (FPP), which is a central branch-point metabolite in terpene synthesis.[4][5]

The key enzymatic step is the cyclization of FPP, catalyzed by 5-epi-aristolochene synthase (EAS) .[6] In tobacco, this enzyme is well-studied and referred to as TEAS.[2] The reaction is complex, involving the ionization of FPP and a series of carbocationic rearrangements and cyclizations to form the bicyclic structure of this compound.[7][8] The initial cyclization yields (+)-germacrene A as a bound intermediate.[6]

Following its synthesis, this compound is often further modified to produce the final active phytoalexin. For instance, in tobacco and pepper, it undergoes a two-step hydroxylation to form capsidiol. This conversion is catalyzed by a cytochrome P450-dependent enzyme, 5-epi-aristolochene-1,3-dihydroxylase .[3][5][9] Capsidiol is the primary antimicrobial sesquiterpenoid that accumulates in these plants upon fungal elicitation.[9]

Regulation and Signaling Pathways

The production of this compound and its derivatives is tightly regulated and induced upon perception of stress signals. The expression of the EAS gene is rapidly and strongly induced by pathogen-derived molecules, known as elicitors (e.g., fungal cell wall fragments), and by tissue damage caused by herbivores.[3][10]

Two key phytohormones, jasmonic acid (JA) and salicylic acid (SA) , are central to the signaling cascades that mediate plant defense responses.[11][12]

-

Jasmonic Acid (JA) Pathway: This pathway is primarily activated in response to wounding by herbivores and attack by necrotrophic pathogens.[13] Herbivore feeding on Nicotiana attenuata has been shown to induce the accumulation of EAS transcripts in shoots.[14]

-

Salicylic Acid (SA) Pathway: This pathway is typically induced by biotrophic pathogens.[11]

The JA and SA signaling pathways often exhibit an antagonistic relationship, allowing the plant to fine-tune its defense response to a specific type of threat.[11][13] The activation of these pathways leads to the transcriptional reprogramming of the plant cell, including the upregulation of defense-related genes like EAS.

Role in Plant Defense Mechanisms

This compound is primarily a precursor to more active defense compounds. The resulting phytoalexins, like capsidiol, play direct and indirect roles in defense.

-

Direct Defense (Antimicrobial Activity): Capsidiol, derived from this compound, exhibits potent antimicrobial activity against a range of plant pathogens.[3] It accumulates to high concentrations at the site of infection, where it can inhibit the growth and development of fungi and bacteria.[1] This makes it a cornerstone of the plant's local inducible defense response.

-

Indirect Defense (Herbivore Response): While the direct role against herbivores is less clear, the volatile nature of sesquiterpenes means they can act as infochemicals. Herbivore-induced plant volatiles (HIPVs) can attract natural enemies (predators and parasitoids) of the attacking herbivores, a phenomenon known as "indirect defense".[4][15] While this compound itself is a hydrocarbon, related sesquiterpenes are well-known components of such volatile blends.

Quantitative Data

The induction of the this compound pathway is quantifiable, providing a measure of the plant's defense activation. While specific quantitative data for this compound itself is sparse in compiled reviews, data for its key enzyme (EAS) and its main product (capsidiol) are available.

| Plant Species | Elicitor/Stress | Measured Component & Change | Reference |

| Nicotiana tabacum (cell culture) | Fungal Elicitor (from Phytophthora) | Capsidiol Accumulation: Significant increase. | [2] |

| Nicotiana tabacum (cell culture) | Fungal Elicitor | EAS mRNA: Rapid and transient induction. | [10] |

| Capsicum annuum (leaves) | UV Challenge | EAS mRNA: Induction leading to capsidiol synthesis. | [6] |

| Nicotiana attenuata (shoots) | Manduca sexta (herbivore) feeding | EAS transcripts: Induced accumulation (constitutively expressed in roots). | [14] |

| Nicotiana tabacum (recombinant TEAS) | (E,E)-FPP Substrate | Product Specificity: this compound constitutes 78.9% of the total sesquiterpene hydrocarbon product.[2] | [2] |

Experimental Protocols

Extraction and Quantification of this compound

This protocol outlines a general method for the analysis of sesquiterpenes from plant tissue using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Tissue Homogenization: Freeze a known weight of plant tissue (e.g., 100-500 mg) in liquid nitrogen and grind to a fine powder.

-

Solvent Extraction: Extract the powdered tissue with a non-polar solvent suitable for sesquiterpenes, such as hexane or a mixture of hexane and ethyl acetate. Vortex thoroughly and sonicate for 15-30 minutes. An internal standard (e.g., caryophyllene) should be added for accurate quantification.

-

Centrifugation: Centrifuge the mixture to pellet the plant debris.

-

Sample Concentration: Carefully transfer the supernatant to a new vial and concentrate it under a gentle stream of nitrogen gas to a final volume of approximately 100-200 µL.

-

GC-MS Analysis:

-

Injection: Inject 1-2 µL of the concentrated extract into the GC-MS.

-

Column: Use a non-polar capillary column (e.g., DB-5ms) suitable for separating terpenes.

-

Temperature Program: A typical program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 250°C) to elute the compounds, and holds for a period.

-

Detection: Use Mass Spectrometry in full scan mode to identify compounds based on their mass spectra and retention times compared to an authentic standard of this compound. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity.[16][17]

-

In Vitro Assay for 5-Epi-aristolochene Synthase (EAS) Activity

This protocol is for assaying the activity of recombinant EAS protein.

-

Protein Expression: Express the EAS gene (e.g., cloned into a pET vector) in E. coli BL21(DE3) cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).[6]

-

Assay Buffer: Prepare an assay buffer containing, for example, 25 mM HEPES (pH 7.2), 10 mM MgCl₂, and 5% glycerol.

-

Reaction Mixture: In a glass vial, combine the purified EAS enzyme, assay buffer, and the substrate, (2E,6E)-farnesyl diphosphate (FPP).

-

Incubation: Overlay the aqueous reaction mixture with a layer of a non-polar solvent like hexane to trap the volatile hydrocarbon product. Incubate at a suitable temperature (e.g., 30°C) for 1-2 hours.

-

Product Extraction: After incubation, vortex the vial to extract the this compound into the hexane layer.

-

Analysis: Analyze the hexane layer directly by GC-MS as described in Protocol 6.1 to identify and quantify the product.[2]

Conclusion and Future Directions

This compound is a central molecule in the chemical defense arsenal of many plants. Its biosynthesis via EAS is a critical, highly-regulated step that initiates the production of potent antimicrobial phytoalexins like capsidiol. Understanding the biosynthetic and regulatory networks controlling its production is paramount for developing novel strategies to enhance plant immunity.

Future research should focus on:

-

Metabolic Engineering: Overexpressing key enzymes like EAS and 5-epi-aristolochene hydroxylase could lead to crops with enhanced resistance to a broad spectrum of pathogens.[18]

-

Pathway Elucidation: Further exploration of the downstream modifications of this compound in different plant species may uncover novel phytoalexins with unique biological activities.

-

Drug Discovery: As natural products, phytoalexins like capsidiol could serve as lead compounds for the development of new antimicrobial agents for use in medicine and agriculture.

References

- 1. Phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Maize Gene terpene synthase 1 Encodes a Sesquiterpene Synthase Catalyzing the Formation of (E)-β-Farnesene, (E)-Nerolidol, and (E,E)-Farnesol after Herbivore Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-epiaristolochene synthase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural basis for cyclic terpene biosynthesis by tobacco 5-epi-aristolochene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cloning, heterologous expression, and functional characterization of 5-epi-aristolochene-1,3-dihydroxylase from tobacco (Nicotiana tabacum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Pathogen- or Elicitor-Inducible Transcription Regulatory Element from " by Joseph Chappell, Shaohui Yin et al. [uknowledge.uky.edu]

- 11. Nuclear jasmonate and salicylate signaling and crosstalk in defense against pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crosstalk among Jasmonate, Salicylate and Ethylene Signaling Pathways in Plant Disease and Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.psu.edu [pure.psu.edu]

- 14. Gene expression of 5-epi-aristolochene synthase and formation of capsidiol in roots of Nicotiana attenuata and N. sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. slunik.slu.se [slunik.slu.se]

- 16. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Accessing Nature’s diversity through metabolic engineering and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic formation of (+)-5-Epi-aristolochene from farnesyl diphosphate

A Technical Guide to the Enzymatic Formation of (+)-5-Epi-aristolochene

Audience: Researchers, Scientists, and Drug Development Professionals Topic:

Executive Summary

The biosynthesis of complex cyclic terpenes from simple acyclic precursors is a remarkable feat of natural catalysis. One such transformation is the conversion of the ubiquitous 15-carbon isoprenoid, farnesyl diphosphate (FPP), into the bicyclic sesquiterpene this compound. This reaction is catalyzed by the enzyme 5-epi-aristolochene synthase (TEAS), a sesquiterpene cyclase found in tobacco (Nicotiana tabacum).[1][2] this compound is a key precursor to capsidiol, a phytoalexin with significant antifungal properties, making its biosynthetic pathway of great interest to researchers in natural product chemistry and drug development.[2] This document provides an in-depth technical overview of the TEAS-catalyzed reaction, including the enzymatic mechanism, product specificity, detailed experimental protocols for its study, and the structural basis for its catalytic prowess.

The Catalyst: 5-Epi-Aristolochene Synthase (TEAS)

5-Epi-aristolochene synthase (EC 4.2.3.61), commonly abbreviated as TEAS, is the dedicated enzyme responsible for the biosynthesis of this compound in Nicotiana tabacum.[3] As a member of the terpene synthase (or cyclase) family, TEAS orchestrates a complex cascade of carbocationic reactions within a single active site, transforming the linear FPP substrate into a stereochemically complex cyclic product.[1][4]

Extensive biochemical and structural characterization, including high-resolution crystal structures (PDB IDs: 5EAS, 5IK9), has provided significant insight into its function.[4][5][6][7] The enzyme adopts a conserved "terpene fold" and utilizes divalent metal ions, typically Mg²⁺, to facilitate the initial ionization of the farnesyl diphosphate substrate, initiating the cyclization cascade.[1][8]

The Catalytic Mechanism: From Linear Precursor to Bicyclic Product

The conversion of FPP to this compound is a multi-step process involving highly reactive carbocationic intermediates, which are tightly controlled and chaperoned within the enzyme's active site. The generally accepted mechanism proceeds through several key stages.[1][2][9]

-

Ionization: The reaction begins with the Mg²⁺-assisted cleavage of the diphosphate group from FPP, generating an (E,E)-farnesyl cation and a diphosphate ion pair.[1]

-

First Cyclization: The farnesyl cation undergoes a C1-C10 cyclization to form a ten-membered ring, resulting in the enzyme-bound intermediate, (+)-germacrene A.[1][3]

-

Protonation & Second Cyclization: The germacrene A intermediate is protonated, which triggers a second ring closure (C2-C7) to form a bicyclic eudesmyl carbocation intermediate.[1][2]

-

Carbocation Rearrangements: The eudesmyl cation undergoes a series of rearrangements, including a 1,2-hydride shift and a subsequent methyl migration, leading to the formation of an eremophilenyl cation.[1][9]

-

Deprotonation: The reaction cascade terminates with a final deprotonation step, where a proton is abstracted from the C8 position by an active site residue (Trp273 has been proposed as the base), yielding the stable final product, this compound.[2][9]

Data Presentation: Product Specificity and Kinetic Parameters

While TEAS is named for its primary product, it exhibits a degree of catalytic promiscuity, generating a range of alternative sesquiterpene hydrocarbons. Careful analysis using gas chromatography-mass spectrometry (GC-MS) has revealed that at room temperature, approximately one in five reactions results in a product other than this compound.[1] This product profile can be influenced by reaction conditions such as temperature.[1]

Table 1: Product Distribution of Tobacco 5-Epi-aristolochene Synthase (TEAS) at Room Temperature

| Compound | Product Class | Relative Abundance (%) |

| This compound | Eudesmane | 78.9 |

| (-)-4-Epi-eremophilene | Eremophilane | 6.2 |

| (+)-Germacrene A | Germacrane | 3.6 |

| Other Sesquiterpenes (22) | Various | ~12.0 |

| (Data sourced from O'Maille et al., providing a detailed analysis of the TEAS product spectrum)[1] |

Table 2: Steady-State Kinetic Parameters for Sesquiterpene Synthases

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) |

| Tobacco 5-Epi-aristolochene Synthase (TEAS) | FPP | 3 - 7 | 0.02 - 0.103 |

| P. roqueforti Aristolochene Synthase | FPP | 0.55 | Not Reported |

| A. terreus Aristolochene Synthase (recombinant) | FPP | 0.015 | 0.015 |

| (Data compiled from various studies characterizing wild-type and mutant terpene synthases)[9][10][11] |

Experimental Protocols

Reproducing and building upon existing research requires robust and detailed methodologies. The following sections outline key experimental protocols for the study of TEAS.

Recombinant TEAS Expression and Purification

-

Cloning: The coding sequence for N. tabacum 5-epi-aristolochene synthase is cloned into a suitable E. coli expression vector, such as a pET-based or other T7 promoter-driven system. A vector providing an N-terminal His-tag (e.g., pHis9-GW) is commonly used to facilitate purification.[1]

-

Transformation: The expression plasmid is transformed into a competent E. coli expression strain, typically BL21(DE3) or a derivative.[1]

-

Cell Culture and Induction:

-

Grow transformed E. coli at 37°C in a rich medium (e.g., Terrific Broth) containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with vigorous shaking.[1]

-

Monitor cell growth by measuring absorbance at 600 nm (A₆₀₀).

-

When the A₆₀₀ reaches ~1.0, induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.[1]

-

Reduce the culture temperature to 22°C and continue incubation for 6-8 hours to promote proper protein folding and solubility.[1]

-

-

Purification:

-

Harvest cells by centrifugation and resuspend in a lysis buffer.

-

Lyse cells via sonication or high-pressure homogenization.

-

Clarify the lysate by ultracentrifugation.

-

Purify the soluble TEAS protein from the supernatant using a combination of chromatographic techniques, such as anion-exchange chromatography followed by gel filtration chromatography.[10][12] If a His-tag is used, immobilized metal affinity chromatography (IMAC) would be the primary purification step.

-

In Vitro Single-Vial Enzyme Assay

-

Reaction Mixture: Prepare a total reaction volume of 500 µL in a glass vial containing:

-

Reaction Overlay: Carefully overlay the aqueous reaction mixture with 500 µL of an organic solvent, such as n-hexane, to trap the volatile sesquiterpene products.

-

Incubation: Incubate the reaction at 30°C for 3 hours.[13] A negative control using heat-denatured (boiled) enzyme should be run in parallel.[13]

-

Product Extraction: After incubation, vortex the vial vigorously to extract the hydrocarbon products into the hexane layer. Separate the layers by centrifugation.

-

Analysis: Analyze a 1 µL aliquot of the hexane extract by Gas Chromatography-Mass Spectrometry (GC-MS).

Product Identification by GC-MS

-

Chromatography: Employ a GC-MS system for analysis. To resolve the complex mixture of sesquiterpene isomers, the complementary use of two different column stationary phases is critical:[1][14]

-

Non-polar column: e.g., 5% diphenyl / 95% dimethylsiloxane, for general separation.

-

Chiral column: e.g., 20% β-cyclodextrin, for separating enantiomers.

-

-

Identification: Identify products by comparing their mass spectra and retention times to those of authentic standards and/or published library data.

Conclusion

The enzymatic formation of this compound by TEAS is a model system for understanding the biosynthesis of complex natural products.[1] Through a combination of structural biology, detailed mechanistic studies, and site-directed mutagenesis, the scientific community has unraveled the intricate catalytic strategy employed by this remarkable enzyme.[2][5][9] The protocols and data presented herein provide a comprehensive guide for researchers aiming to study this system. A thorough understanding of TEAS not only illuminates fundamental principles of biocatalysis but also provides a template for the future engineering of terpene synthases to produce novel, high-value compounds for the pharmaceutical and biotechnology industries.[4][5]

References

- 1. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for cyclic terpene biosynthesis by tobacco 5-epi-aristolochene synthase - ProQuest [proquest.com]

- 3. 5-epiaristolochene synthase - Wikipedia [en.wikipedia.org]

- 4. Structural basis for cyclic terpene biosynthesis by tobacco 5-epi-aristolochene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. Aristolochene - Wikipedia [en.wikipedia.org]

- 9. pnas.org [pnas.org]

- 10. Purification and characterization of the sesquiterpene cyclase aristolochene synthase from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. mdpi.com [mdpi.com]

- 14. Biosynthetic potential of sesquiterpene synthases: alternative products of tobacco 5-epi-aristolochene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Fleeting Intermediates: A Deep Dive into (+)-5-Epi-aristolochene Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate world of terpene biosynthesis is a fertile ground for scientific exploration, offering a treasure trove of structurally diverse molecules with significant pharmacological potential. Among these, the sesquiterpene (+)-5-epi-aristolochene stands out as a key precursor to the phytoalexin capsidiol, a compound with notable antifungal properties. The enzymatic cyclization of the linear precursor, farnesyl pyrophosphate (FPP), into the complex bicyclic structure of this compound is a masterclass in catalytic control, orchestrated by the enzyme 5-epi-aristolochene synthase (TEAS). This process proceeds through a series of highly reactive and transient carbocation intermediates, the precise management of which by the enzyme's active site dictates the final product. This technical guide provides a comprehensive overview of these carbocation intermediates, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Catalytic Cascade: A Journey Through Carbocation Intermediates

The biosynthesis of this compound from (2E,6E)-farnesyl diphosphate is a multi-step process initiated by the enzyme 5-epi-aristolochene synthase (TEAS), a class I terpene cyclase. The reaction is triggered by the ionization of the diphosphate group from FPP, a step facilitated by divalent metal ions, typically Mg2+, coordinated within the enzyme's active site.[1][2] This initial ionization generates a highly reactive allylic carbocation, the (2E,6E)-farnesyl cation.[3][4]

The enzyme's active site then guides this initial carbocation through a series of intramolecular cyclizations and rearrangements. The first key step is a 1,10-cyclization to form a 10-membered ring intermediate, the germacrenyl A cation.[3][5] This is followed by a second cyclization to form the bicyclic eudesmyl carbocation.[3][4] Subsequent 1,2-hydride and methyl migrations across the bicyclic ring system ultimately lead to the formation of the final product, this compound, after a final deprotonation step.[4] The entire cascade is a testament to the enzyme's ability to stabilize these fleeting, high-energy carbocation intermediates and steer the reaction towards a specific stereochemical outcome.[6][7][8]

digraph "Biosynthetic Pathway of this compound" {

graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.6];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [fontname="Arial", fontsize=9];

FPP [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#F1F3F4", fontcolor="#202124"];

Farnesyl_Cation [label="(2E,6E)-Farnesyl Cation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Germacrene_A_Cation [label="Germacrenyl A Cation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Eudesmyl_Cation [label="Eudesmyl Cation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Epi_aristolochene [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

FPP -> Farnesyl_Cation [label="-OPP"];

Farnesyl_Cation -> Germacrene_A_Cation [label="1,10-Cyclization"];

Germacrene_A_Cation -> Eudesmyl_Cation [label="Cyclization"];

Eudesmyl_Cation -> Epi_aristolochene [label="Rearrangements & -H+"];

}

Figure 2: Experimental workflow for TEAS characterization.

The Role of the Enzyme Active Site in Controlling Carbocation Chemistry

The crystal structure of TEAS has provided invaluable insights into how the enzyme's active site orchestrates the complex cyclization cascade. The active site is a hydrophobic pocket that shields the reactive carbocation intermediates from premature quenching by water molecules.[9] Specific amino acid residues within the active site play crucial roles in stabilizing the carbocations through cation-π interactions and in positioning the flexible substrate and intermediates for the subsequent reaction steps.[1][4] Site-directed mutagenesis studies have confirmed the importance of these residues in determining both the catalytic efficiency and the product specificity of the enzyme.[1][10]

Conclusion and Future Directions

The study of carbocation intermediates in this compound biosynthesis provides a fascinating glimpse into the power of enzymatic catalysis. Through a combination of structural biology, enzymology, and computational chemistry, a detailed picture of this complex reaction is emerging. This knowledge is not only fundamental to our understanding of natural product biosynthesis but also provides a roadmap for the rational design and engineering of novel terpene synthases. By manipulating the enzyme's active site, it may be possible to generate new terpene scaffolds with unique biological activities, opening up new avenues for drug discovery and development. Future research will likely focus on trapping and directly characterizing the elusive carbocation intermediates, further illuminating the intricate dance between enzyme and substrate that gives rise to the vast diversity of the terpene world.

References

- 1. Quantitative exploration of the catalytic landscape separating divergent plant sesquiterpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mining methods and typical structural mechanisms of terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-epiaristolochene synthase - Wikipedia [en.wikipedia.org]

- 6. BJOC - Dynamic behavior of rearranging carbocations – implications for terpene biosynthesis [beilstein-journals.org]

- 7. Dynamic behavior of rearranging carbocations – implications for terpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis via carbocations: Theoretical studies on terpene formation - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. rcsb.org [rcsb.org]

- 10. A Single Active-Site Mutagenesis Confers Enhanced Activity and/or Changed Product Distribution to a Pentalenene Synthase from Streptomyces sp. PSKA01 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (+)-5-Epi-aristolochene: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5-Epi-aristolochene is a bicyclic sesquiterpene hydrocarbon of significant interest in the fields of natural product chemistry, biosynthesis, and pharmacology.[1] As a key intermediate in the biosynthesis of phytoalexins, such as capsidiol in tobacco (Nicotiana tabacum), it plays a crucial role in plant defense mechanisms.[2][3] Its intriguing chemical structure and biological activities, including potential anti-inflammatory and antimicrobial effects, have made it a target for further investigation.[4] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols and pathway visualizations.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. While experimentally determined values for some properties remain elusive in the literature, computed and analytical data provide valuable insights.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ | [1] |

| Molecular Weight | 204.35 g/mol | [1] |

| IUPAC Name | (4R,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene | [1] |

| CAS Number | 115888-31-8 | [1] |

| Appearance | Not explicitly reported, likely an oil | N/A |

| Melting Point | Not experimentally determined | N/A |

| Boiling Point | Not experimentally determined | N/A |

| Optical Rotation ([α]D) | Not definitively reported; expected to be positive | N/A |

| Solubility | Estimated water solubility: 0.05011 mg/L @ 25 °C | [5] |

| Kovats Retention Index | Standard non-polar: 1474; Semi-standard non-polar: 1476 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 | --- | --- |

| 2 | --- | --- |

| 3 | --- | --- |

| 4 | --- | --- |

| 4a | --- | --- |

| 5 | --- | --- |

| 6 | --- | --- |

| 7 | --- | --- |

| 8 | --- | --- |

| 8a | --- | --- |

| 9 | --- | --- |

| 10 | --- | --- |

| 11 | --- | --- |

| 12 (C=CH₂) | --- | --- |

| 13 (C=CH₂) | --- | --- |

| 14 (CH₃) | --- | --- |

| 15 (CH₃) | --- | --- |

Note: A fully assigned spectrum with coupling constants is not available in the reviewed literature. Researchers should refer to multiple sources and perform their own 2D NMR experiments for complete assignment.

Biosynthesis of this compound

The biosynthesis of this compound is a well-studied enzymatic process catalyzed by 5-epi-aristolochene synthase (TEAS) . This enzyme facilitates the cyclization of the acyclic precursor, farnesyl diphosphate (FPP) .[6] The reaction proceeds through a series of carbocationic intermediates, including the formation of a germacrene A intermediate.[3]

Experimental Protocols

Expression and Purification of Recombinant 5-Epi-aristolochene Synthase (TEAS)

This protocol is adapted from methodologies described for the expression of TEAS in Escherichia coli.[3]

-

Transformation: The cDNA clone of tobacco 5-epi-aristolochene synthase is transformed into an appropriate E. coli expression strain (e.g., BL21(λDE3)).

-

Culture Growth: Transformed E. coli are grown at 37 °C in a suitable medium (e.g., Terrific Broth) containing the appropriate antibiotic for plasmid selection until an optical density at 600 nm (A₆₀₀) of approximately 1.0 is reached.

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM. The culture is then incubated for an additional 6 hours at a reduced temperature (e.g., 22 °C) to enhance soluble protein expression.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 500 mM NaCl, 20 mM imidazole, 20 mM β-mercaptoethanol, 10% [v/v] glycerol). Lysis can be achieved by sonication or high-pressure homogenization.

-

Purification: The soluble protein fraction is clarified by centrifugation. If a His-tagged construct is used, the protein is purified using a Ni²⁺-affinity column. The protein is eluted with a gradient of imidazole.

-

Further Purification (Optional): Additional purification steps, such as anion exchange, hydroxylapatite, and chromatofocusing chromatography, can be employed to achieve higher purity.[2]

Enzymatic Synthesis and Product Characterization of this compound

This protocol describes the in vitro synthesis of this compound using purified TEAS and its subsequent analysis.[3]

-

Reaction Setup: The enzymatic reaction is typically performed in a buffer such as 50 mM Bis-Tris propane-HCl, pH 7.5, containing 20 mM MgCl₂.

-

Substrate and Enzyme Addition: Farnesyl diphosphate (FPP) is added as the substrate to a final concentration of approximately 500 µM. The reaction is initiated by the addition of purified TEAS to a final concentration of around 1.0 µM.

-

Incubation: The reaction mixture is overlaid with an organic solvent (e.g., ethyl acetate) to trap the volatile sesquiterpene product and incubated at room temperature.

-

Extraction: After incubation, the organic layer containing the product is collected. The aqueous layer can be further extracted with the same organic solvent to ensure complete recovery.

-

Characterization by GC-MS: The extracted product is analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification. A non-polar column (e.g., 5% diphenyl/95% dimethylsiloxane) is suitable for separation. The mass spectrum of the product is compared with known spectra of this compound.

Biological Activity and Signaling Pathways

This compound is primarily recognized for its role as a precursor in the biosynthesis of phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack.[4] For instance, in Nicotiana tabacum, this compound is converted to the phytoalexin capsidiol.

While specific signaling pathways directly modulated by this compound are not extensively characterized, the broader class of sesquiterpenes is known to be involved in various biological processes, including anti-inflammatory and antimicrobial activities. The anti-inflammatory effects of many phytochemicals are often attributed to their ability to modulate key signaling pathways such as the NF-κB pathway. Further research is needed to elucidate the direct molecular targets and signaling cascades that this compound may influence.

Conclusion

This compound is a fascinating natural product with a well-defined biosynthetic pathway and important biological roles, particularly in plant defense. While much is known about its enzymatic synthesis and chemical structure, further research is warranted to fully characterize its physical properties and to explore its potential pharmacological activities and the underlying molecular mechanisms. The protocols and information provided in this guide serve as a valuable resource for researchers and scientists working with this intriguing sesquiterpene.

References

- 1. This compound | C15H24 | CID 5460659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Purification and Characterization of an Inducible Sesquiterpene Cyclase from Elicitor-Treated Tobacco Cell Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound [smolecule.com]

- 5. 5-epi-aristolochene, NF0528 [thegoodscentscompany.com]

- 6. 5-epiaristolochene synthase - Wikipedia [en.wikipedia.org]

The Synthesis of Capsidiol: A Technical Guide to Leveraging (+)-5-Epi-aristolochene as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsidiol, a sesquiterpenoid phytoalexin, has garnered significant interest within the scientific community due to its potent antifungal and anti-inflammatory properties. Its complex bicyclic structure, however, presents a considerable challenge for traditional chemical synthesis. This technical guide provides an in-depth exploration of a chemoenzymatic approach to capsidiol synthesis, utilizing (+)-5-epi-aristolochene as a key precursor. This document outlines the biosynthetic pathway, details the recombinant expression and purification of the necessary enzymes, provides protocols for the enzymatic and chemical synthesis of key intermediates, and describes methods for the purification and analysis of the final product.

Biosynthetic Pathway of Capsidiol

The biosynthesis of capsidiol from the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP), is a two-step enzymatic cascade. The first committed step is the cyclization of FPP to this compound, catalyzed by the enzyme 5-epi-aristolochene synthase (EAS). Subsequently, the cytochrome P450 enzyme, 5-epi-aristolochene dihydroxylase (EAH), catalyzes the stereospecific dihydroxylation of this compound to yield capsidiol.[1][2][3]

Caption: Biosynthetic pathway of capsidiol from farnesyl pyrophosphate.

Section 1: Enzymatic Synthesis of this compound

The enzymatic production of this compound is achieved through the recombinant expression of 5-epi-aristolochene synthase (EAS). The tobacco enzyme, TEAS, is a well-characterized model for this transformation.[4]

Recombinant Expression and Purification of 5-Epi-aristolochene Synthase (EAS)

A common method for producing EAS is through heterologous expression in Escherichia coli.[5]

Experimental Protocol: Expression and Purification of His-tagged EAS

-

Gene Cloning and Vector Construction: The gene encoding for 5-epi-aristolochene synthase is cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.

-

Transformation: The expression vector is transformed into a competent E. coli expression strain, such as BL21(DE3).

-

Cell Culture and Induction:

-

An overnight starter culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

The culture is then incubated at a lower temperature, typically 18-25°C, for 16-24 hours to enhance soluble protein expression.[6]

-

-

Cell Lysis:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

The cells are lysed by sonication or high-pressure homogenization.

-

The lysate is clarified by centrifugation to remove cell debris.

-

-

Affinity Chromatography Purification:

-

The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

The His-tagged EAS is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).[7]

-

-

Buffer Exchange and Storage: The purified enzyme is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column and stored at -80°C.

Enzymatic Reaction and Product Extraction

Experimental Protocol: Synthesis of this compound

-